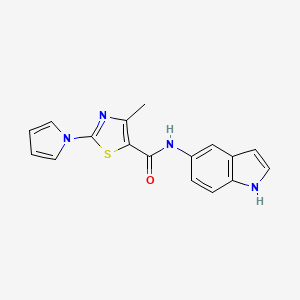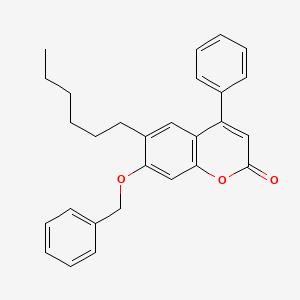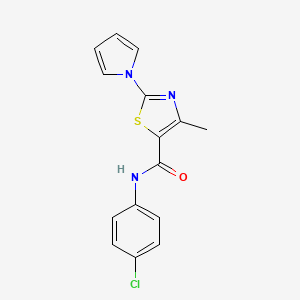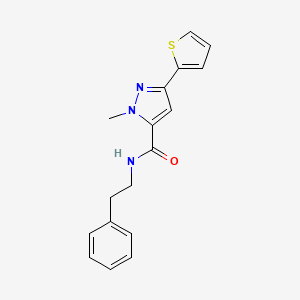
N-1H-indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized from aniline derivatives through Fischer indole synthesis.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole rings are then coupled using palladium-catalyzed cross-coupling reactions.
Formation of the Pyrrole Ring: The pyrrole ring can be introduced through Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
N-(1H-indol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and natural products.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole and pyrrole rings can interact with various enzymes and receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-5-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
- 1H-indole-3-carbaldehyde derivatives
- 1H-indol-5-ylamine derivatives
Uniqueness
N-(1H-indol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H14N4OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H14N4OS/c1-11-15(23-17(19-11)21-8-2-3-9-21)16(22)20-13-4-5-14-12(10-13)6-7-18-14/h2-10,18H,1H3,(H,20,22) |
InChI Key |
ICVNYPRBCKRKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-alaninate](/img/structure/B11151350.png)
![3-benzyl-6-chloro-7-hydroxy-4-methyl-8-[(3-methylpiperidino)methyl]-2H-chromen-2-one](/img/structure/B11151359.png)
![trans-4-({[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11151364.png)

![methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate](/img/structure/B11151381.png)
![N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}methanesulfonamide](/img/structure/B11151393.png)
![6-chloro-9-(4-ethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11151394.png)
![propyl 4-[(3-{4-[(2-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B11151403.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11151410.png)

![7-[(2-chlorophenyl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B11151417.png)
![(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11151430.png)

![Acetic acid, 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester](/img/structure/B11151438.png)
